butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Description
Butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a structurally complex molecule combining a carbazole scaffold with a succinic acid (butanedioic acid) moiety. This compound is hypothesized to exhibit pharmacological relevance due to the carbazole moiety’s known role in binding to biological targets (e.g., kinases, neurotransmitter receptors) .
Properties
IUPAC Name |
butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Frovatriptan succinate anhydrous can be synthesized through various methods. One approach involves the crystallization of frovatriptan succinate in different solvent combinations, such as acetone and water, to obtain monohydrate and dihydrate forms. These hydrates can then be converted to anhydrous forms through solvent-mediated and solid-state transformation techniques . Another method involves preparing frovatriptan succinate in an amorphous form by dissolving it in suitable solvents and then removing the solvent .
Industrial Production Methods
Industrial production of frovatriptan succinate anhydrous typically involves optimizing the crystallization conditions to obtain the desired polymorphic form. This includes controlling the temperature, solvent concentration, and humidity levels to ensure the stability and purity of the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Frovatriptan succinate anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted frovatriptan derivatives.
Scientific Research Applications
Frovatriptan succinate anhydrous has several scientific research applications:
Chemistry: It is used to study the effects of serotonin receptor agonists on chemical pathways and reactions.
Biology: Researchers use it to investigate the biological mechanisms underlying migraine and other neurological disorders.
Medicine: It is widely studied for its efficacy in treating migraines and its potential use in other therapeutic areas.
Mechanism of Action
Frovatriptan succinate anhydrous exerts its effects by selectively binding to serotonin (5-HT1B/1D) receptors in cranial arteries . This binding causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, thereby providing relief from migraine symptoms . The compound has a high affinity for these receptors and does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .
Comparison with Similar Compounds
Research Findings and Gaps
- Spectroscopic Characterization : emphasizes the use of IR and UV-Vis spectroscopy for validating spirocyclic compounds, a methodology applicable to the target compound’s carboxamide and aromatic moieties .
- Mechanistic Insights : The adsorption behavior of succinic acid on metal surfaces () raises questions about whether the target compound’s dicarboxylic acid group could similarly interact with biological targets or materials .
Biological Activity
Butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a butanedioic acid moiety and a tetrahydrocarbazole framework. This unique structure contributes to its interaction with biological targets, particularly G-protein coupled receptors (GPCRs).
1. G-Protein Coupled Receptor Ligand Activity
Research indicates that this compound acts as a ligand for GPCRs, specifically the luteinizing hormone-releasing hormone (LHRH) receptor. The interaction with LHRH receptors suggests potential applications in treating hormonal disorders and certain cancers .
2. Antitumor Properties
Carbazole derivatives have been extensively studied for their antitumor activities. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that certain N-substituted carbazole derivatives exhibited IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells . This suggests that butanedioic acid derivatives may also possess similar antitumor efficacy.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Carbazole derivatives are known to influence neurogenesis and have been linked to the modulation of signaling pathways involved in neurodegenerative diseases. For example, certain derivatives have been shown to inhibit STAT3 activation, which is associated with tumorigenesis and neurodegeneration .
4. Antimicrobial Activity
Butanedioic acid derivatives exhibit notable antimicrobial properties. Research has demonstrated that carbazole derivatives can effectively inhibit bacterial and fungal growth. Compounds with specific substituents showed moderate to excellent antibacterial activities against strains such as Fusarium and Aspergillus species .
The biological activity of butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is primarily attributed to its interaction with various receptors and enzymes:
- GPCR Modulation : By acting as a ligand for GPCRs like LHRH, it can influence hormonal signaling pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds may inhibit enzymes involved in cancer progression and inflammation .
Case Study 1: Antitumor Activity in Lung Carcinoma
A study evaluating the cytotoxic effects of N-substituted carbazoles found that specific derivatives significantly inhibited the growth of A549 lung carcinoma cells at low concentrations. The mechanism involved apoptosis induction through the activation of intrinsic pathways .
Case Study 2: Neuroprotective Effects in Animal Models
In vivo studies using animal models demonstrated that certain carbazole derivatives improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease. These effects were linked to the modulation of neurotransmitter systems and reduction in amyloid-beta accumulation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing butanedioic acid derivatives of carbazole-3-carboxamide analogs?
Category : Basic (Synthesis Optimization) Methodological Answer : The synthesis of carbazole-3-carboxamide derivatives typically involves multi-step reactions, including cyclization, amidation, and salt formation. For example, analogous compounds like 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide hydrochloride are synthesized via cyclocondensation of substituted anilines with cyclic ketones, followed by amidation using activated carboxylic acids. Reaction conditions (e.g., reflux in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst) and purification via crystallization are critical for yield optimization .
Q. How can solubility and stability be experimentally determined for this compound under physiological conditions?
Category : Basic (Physicochemical Profiling) Methodological Answer :
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the (6R)-methylamino substituent?
Category : Basic (Structural Confirmation) Methodological Answer :
- NMR : - and -NMR coupled with NOESY to confirm spatial proximity of substituents.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of carbazole functionalization during synthesis?
Category : Advanced (Reaction Mechanism Analysis) Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density maps to predict reactive sites. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to optimize regioselectivity in heterocyclic systems .
Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?
Category : Advanced (Data Contradiction Analysis) Methodological Answer :
Q. How can spirocyclic analogs of this compound be designed to enhance target binding affinity?
Category : Advanced (Structure-Activity Relationship Design) Methodological Answer :
Q. What methodologies validate the industrial scalability of chiral resolution for the (6R)-enantiomer?
Category : Advanced (Process Chemistry) Methodological Answer :
- Chiral chromatography : Optimize CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative-scale separation.
- Kinetic resolution : Employ enzymatic catalysis (e.g., lipases) to enrich the (6R)-enantiomer via stereoselective hydrolysis .
Methodological Frameworks for Contested Data
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Category : Advanced (Analytical Chemistry) Methodological Answer :
Q. What interdisciplinary approaches integrate synthetic chemistry with computational reaction design?
Category : Advanced (Interdisciplinary Integration) Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
